molecular formula C11H13ClO2 B2522309 2-(3-Chlorophenyl)pentanoic acid CAS No. 1226181-74-3

2-(3-Chlorophenyl)pentanoic acid

Cat. No.: B2522309
CAS No.: 1226181-74-3
M. Wt: 212.67
InChI Key: RLXOUELFISPMSF-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)pentanoic acid is a chlorinated aromatic carboxylic acid with a pentanoic acid backbone substituted at the second carbon with a 3-chlorophenyl group.

Properties

IUPAC Name

2-(3-chlorophenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-2-4-10(11(13)14)8-5-3-6-9(12)7-8/h3,5-7,10H,2,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXOUELFISPMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)pentanoic acid typically involves the reaction of 3-chlorobenzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidic hydrolysis and heating to induce decarboxylation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)pentanoic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-{[2-(3-Chlorophenyl)ethyl]amino}-5-oxopentanoic Acid

  • Structure: Contains a pentanoic acid backbone with an amide-linked 3-chlorophenethyl group at the fifth carbon.
  • Key Differences: Functional Groups: The amide and ketone groups (C=O) introduce hydrogen-bonding capacity, unlike the parent compound’s simple carboxylic acid . Molecular Weight: 269.725 g/mol (vs. ~228.68 g/mol for 2-(3-chlorophenyl)pentanoic acid, estimated based on formula C₁₁H₁₃ClO₂). Biological Implications: Amide linkages often enhance metabolic stability, making this derivative more suitable for drug design .

5-(3-Chlorophenoxy)pentanoic Acid

  • Structure: Features a phenoxy ether group at the fifth carbon of pentanoic acid.
  • Key Differences: Substituent: The ether group (O-linked phenyl) reduces electron-withdrawing effects compared to direct C-phenyl bonding, altering acidity (pKa) and solubility . Synthesis: Likely synthesized via nucleophilic substitution between 5-bromopentanoic acid and 3-chlorophenol, differing from the parent compound’s alkylation route .

2-(2-(3-Chlorophenoxy)phenyl)acetic Acid

  • Structure: A biphenyl system with a phenoxy group and acetic acid side chain.
  • Molecular Weight: ~306.75 g/mol (C₁₄H₁₁ClO₃), significantly higher than this compound.

Simple Pentanoic Acid Derivatives

  • Examples: Ethyl pentanoate , aminolevulinic acid (ALA) .
  • Key Differences: Chain Length: Shorter chains (e.g., propanoic acid in ) reduce hydrophobicity. Applications: ALA’s use in photodynamic therapy highlights the carboxylic acid group’s role in prodrug activation, suggesting this compound could be modified for similar therapeutic strategies.

Biological Activity

2-(3-Chlorophenyl)pentanoic acid, with the molecular formula C11H13ClO2, is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on cellular processes, and its potential therapeutic applications.

This compound is characterized by a chlorophenyl group attached to a pentanoic acid chain. The synthesis typically involves the reaction of 3-chlorobenzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation using sodium ethoxide as a base. This method allows for the production of the compound in significant yields, making it suitable for further biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can bind to various enzymes or receptors, modulating their activity. The exact pathways influenced by this compound depend on the context of its application, which can range from cancer research to metabolic studies.

Antitumor Activity

Recent studies have indicated that compounds structurally related to short-chain fatty acids (SCFAs), including this compound, may exhibit antitumor effects. For instance, SCFAs have been shown to influence cancer cell viability and induce apoptosis in various cancer cell lines. In vitro studies have demonstrated that certain concentrations of SCFAs can significantly reduce cell viability in breast cancer models, suggesting a potential role for this compound in cancer therapy .

Influence on Cellular Metabolism

Research indicates that this compound may affect cellular metabolism by influencing fatty acid oxidation pathways. It has been observed to modulate the expression of key metabolic enzymes, which could lead to alterations in energy production and utilization within cells. Such effects are crucial for understanding the compound's role in metabolic disorders and obesity-related research.

Case Studies

Study 1: Antitumor Effects on Breast Cancer Cells
In an experimental setup involving MDA-MB-231 and 4T1 breast cancer cell lines, treatment with SCFAs resulted in significant changes in cell morphology and reduced clonogenicity. The study highlighted that while some SCFAs promoted cell viability at lower concentrations, higher concentrations led to marked reductions in cell viability, indicating a dose-dependent response .

Study 2: Metabolic Regulation
Another investigation focused on the impact of this compound on metabolic pathways within liver cells. The results showed that the compound could enhance fatty acid oxidation while inhibiting lipogenesis, thus suggesting its potential utility in managing metabolic syndrome and related conditions.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

CompoundStructure CharacteristicsBiological Activity
2-(4-Chlorophenyl)pentanoic acid Chlorine at para position; similar chain lengthModerate antitumor activity
2-(2-Chlorophenyl)pentanoic acid Chlorine at ortho position; different reactivityLimited studies; less explored
2-(3-Bromophenyl)pentanoic acid Bromine substitution; affects binding affinityPotentially higher cytotoxicity

This table illustrates how slight variations in chemical structure can lead to differences in biological activity.

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